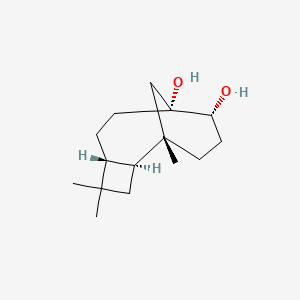

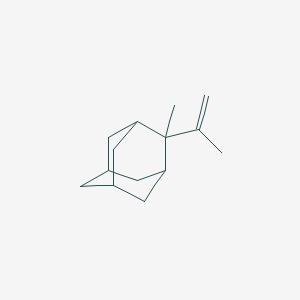

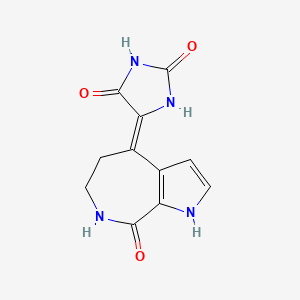

![molecular formula C15H21Br2N5Na3O12P3 B1249204 trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B1249204.png)

trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate: is a nucleotide/ATP analog known for its role as a competitive inhibitor of CD39, an ecto-ATPase. This compound is presumed to be metabolically stable in biological studies due to its β, γ-dibromomethylene bridge . It preferentially inhibits the degradation of ADP compared to ATP in the murine colon .

准备方法

Industrial Production Methods: it is produced in high purity (≥98%) and is available in solid form .

化学反应分析

Types of Reactions: trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate primarily undergoes inhibition reactions where it acts as a competitive inhibitor of ecto-ATPase. It does not typically undergo oxidation, reduction, or substitution reactions under normal biological conditions .

Common Reagents and Conditions: The compound is stable in aqueous solutions and is commonly used in biological assays to inhibit ATP hydrolysis. It is insoluble in DMSO but soluble in water at concentrations greater than 20 mg/mL .

Major Products Formed: The major product of its inhibitory action is the prevention of ATP degradation, thereby maintaining higher levels of ATP in biological systems .

科学研究应用

Chemistry: trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate is used as a tool compound in enzymology to study the inhibition of ecto-ATPase activity .

Biology: In biological research, it is employed to prevent ATP degradation during cerebrospinal fluid extraction and in ATP quantification assays .

Medicine: The compound is used in cancer research to inhibit ATP hydrolysis in cancer cells, thereby facilitating ATP release assays .

Industry: While its industrial applications are limited, it is used in research settings to study nucleotide metabolism and purinergic signaling .

作用机制

trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate exerts its effects by competitively inhibiting ecto-ATPase (CD39), which is responsible for the hydrolysis of extracellular ATP to ADP and inorganic phosphate . This inhibition is facilitated by the β, γ-dibromomethylene bridge, which provides metabolic stability . The compound preferentially inhibits the degradation of ADP compared to ATP, thereby maintaining higher levels of ATP in biological systems .

相似化合物的比较

- 6-N,N-Diethyl-β-γ-dibromomethylene-D-adenosine-5′-triphosphate trisodium salt hydrate (FPL 67156)

- NTPDase inhibitors

Uniqueness: trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate is unique due to its β, γ-dibromomethylene bridge, which provides metabolic stability and preferential inhibition of ADP degradation . This makes it a valuable tool in studying ecto-ATPase activity and nucleotide metabolism.

属性

分子式 |

C15H21Br2N5Na3O12P3 |

|---|---|

分子量 |

785.05 g/mol |

IUPAC 名称 |

trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate |

InChI |

InChI=1S/C15H24Br2N5O12P3.3Na/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27;;;/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27);;;/q;3*+1/p-3/t8-,10-,11-,14-;;;/m1.../s1 |

InChI 键 |

KJYSFRKUFDOOSQ-TZRPAKANSA-K |

手性 SMILES |

CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+] |

规范 SMILES |

CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+] |

同义词 |

6-N,N-diethyl-beta,gamma-dibromomethylene-D-ATP AR C67156 AR-C67156 ARL 67156 ARL-67156 ARL67156 FPL 67156 FPL-67156 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

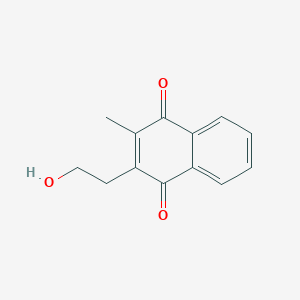

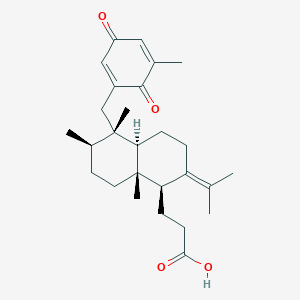

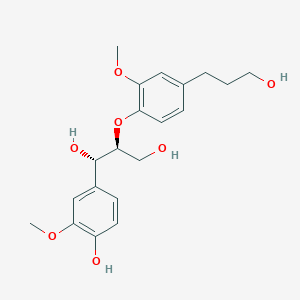

![(2R,3R)-2-(2-hydroxypropan-2-yl)-4,9-dimethoxy-2,3-dihydrobenzo[f][1]benzofuran-3-ol](/img/structure/B1249139.png)